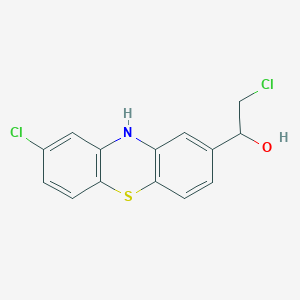
2-Chloro-1-(8-chloro-10H-phenothiazin-2-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(8-chloro-10H-phenothiazin-2-yl)ethanol is a chemical compound belonging to the phenothiazine class Phenothiazines are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(8-chloro-10H-phenothiazin-2-yl)ethanol typically involves the chlorination of phenothiazine derivatives. One common method involves the reaction of 10H-phenothiazine with chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at specific positions on the phenothiazine ring . The resulting intermediate is then reacted with ethylene oxide or a similar reagent to introduce the ethanol group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-1-(8-chloro-10H-phenothiazin-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(8-chloro-10H-phenothiazin-2-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex phenothiazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Phenothiazine derivatives are known for their neuroleptic and antipsychotic effects, and this compound is investigated for similar therapeutic applications.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(8-chloro-10H-phenothiazin-2-yl)ethanol involves its interaction with various molecular targets. In biological systems, it can bind to dopamine receptors, inhibiting their activity and exerting neuroleptic effects. The compound may also interact with other neurotransmitter receptors, contributing to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar neuroleptic properties.
Prochlorperazine: Used as an antiemetic and antipsychotic agent.
Perphenazine: Known for its antipsychotic effects and used in the treatment of schizophrenia.
Uniqueness
2-Chloro-1-(8-chloro-10H-phenothiazin-2-yl)ethanol is unique due to its specific substitution pattern on the phenothiazine ring, which may confer distinct biological activities and chemical reactivity compared to other phenothiazine derivatives .
Eigenschaften
CAS-Nummer |
51043-57-3 |
|---|---|
Molekularformel |
C14H11Cl2NOS |
Molekulargewicht |
312.2 g/mol |
IUPAC-Name |
2-chloro-1-(8-chloro-10H-phenothiazin-2-yl)ethanol |
InChI |
InChI=1S/C14H11Cl2NOS/c15-7-12(18)8-1-3-13-10(5-8)17-11-6-9(16)2-4-14(11)19-13/h1-6,12,17-18H,7H2 |
InChI-Schlüssel |
KTBPCZUVVPFAEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1C(CCl)O)NC3=C(S2)C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


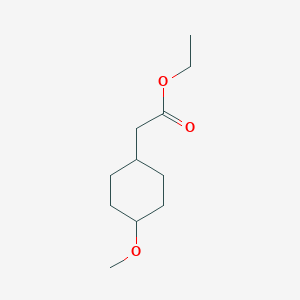

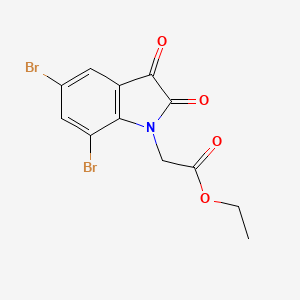

![2-(3,5-difluorophenyl)-N-[5-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13956861.png)
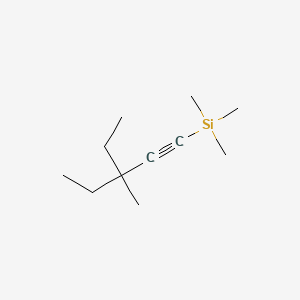
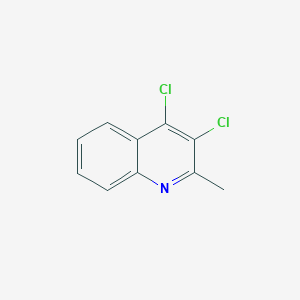

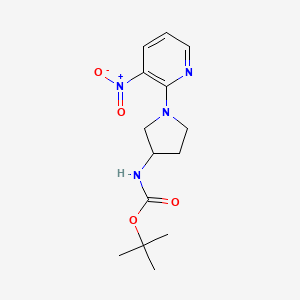

![2-(3,4-difluorophenyl)-N-[7-fluoro-2-(isopropyl-methyl-amino)-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13956900.png)
![(6-Bromo-thieno[2,3-D]pyrimidin-4-YL)-(1-phenyl-ethyl)-amine](/img/structure/B13956908.png)


